molecular formula C8H12N2O B1323391 1-(2-Tetrahydropyranyl)-1H-pyrazole CAS No. 449758-17-2

1-(2-Tetrahydropyranyl)-1H-pyrazole

Cat. No. B1323391
CAS RN: 449758-17-2
M. Wt: 152.19 g/mol
InChI Key: IMZWSOSYNFVECD-UHFFFAOYSA-N
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Description

The compound 1-(2-Tetrahydropyranyl)-1H-pyrazole is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a five-membered ring with two adjacent nitrogen atoms. The tetrahydropyranyl (THP) group is a protective group used in organic synthesis, often for the protection of alcohols. The THP group mimics the glycosidic portion of certain nucleosides and has been incorporated into pyrazole derivatives to study their biological activities, such as antitumor, antiviral, and antimicrobial effects .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. One approach involves the organocatalytic one-pot asymmetric synthesis of tetrahydropyrano[2,3-c]pyrazoles, which are obtained via a secondary amine-catalyzed asymmetric Michael/Wittig/oxa-Michael reaction sequence. This method yields the compounds with good to very good yields and excellent enantioselectivities after a single purification step . Another method includes the dehydration and iodination of 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles using ICl and Li2CO3 at room temperature to produce 1-acyl-4-iodo-1H-pyrazoles .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be characterized using various spectroscopic techniques. For instance, the compound 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole has been characterized by IR, NMR, and X-ray diffraction methods. Theoretical calculations using density functional methods (B3LYP) with the 6-311++G(d,p) basis set have been used to predict the molecular geometry, vibrational frequencies, and NMR chemical shift values, which are in agreement with the experimental data .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For example, 2-Aminophenyl-1H-pyrazole has been used as a removable bidentate directing group for copper-mediated aerobic oxidative C-H amidation and sulfonamidation. This reaction produces a variety of amides and sulfonamides in moderate to excellent yields . Additionally, the synthesis of tetrahydropyrrolo[3,4-c]pyrazoles through diastereoselective intramolecular 1,3-dipolar cycloadditions has been reported, starting from N-Boc-protected α-amino acids and employing a tosylhydrazone intermediate .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the pyrazole ring. The introduction of the THP group has been shown to produce derivatives with moderate cytotoxic activity against various cancer cell lines. The activity of these compounds is attributed to the structural mimicry of the glycosidic portion of nucleosides, which is essential for their biological function .

Scientific Research Applications

Chemical Synthesis and Modification

1-(2-Tetrahydropyranyl)-1H-pyrazole and related compounds play a significant role in chemical synthesis. The synthesis of functionally substituted 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles from 2-alkyn-1-ones, followed by dehydration and iodination to produce 1-acyl-4-iodo-1H-pyrazoles, is one example of this application. This process is notable for its room temperature operation and use of ICl and Li2CO3 (Waldo, Mehta, & Larock, 2008).

Antitumor Activities

Research has also explored the antitumor activities of 1-tetrahydropyranyl-4-substituted pyrazoles. These studies found that certain derivatives exhibit moderate cytotoxic activity against leukemia/lymphoma and solid tumor-derived cell lines (Manfredini et al., 1996).

Catalysis and Reaction Efficiency

The compound has been used to enhance reaction efficiency in catalysis. For instance, electro-catalyzed multicomponent transformation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to 1,4-dihydropyrano[2,3-c]pyrazole derivatives in a green medium illustrates the utility of 1H-pyrazole derivatives in facilitating complex chemical reactions (Vafajoo et al., 2015).

Synthesis of Biologically Active Heterocycles

This compound is instrumental in the synthesis of biologically active heterocycles. For example, an efficient one-pot asymmetric synthesis of tetrahydropyrano[2,3-c]pyrazoles demonstrates the significance of this compound in creating biologically relevant heterocycles (Enders et al., 2012).

Optical Properties and Molecular Interactions

Studies have also examined the crystal structure, optical properties, and molecular interactions of fluorinated poly(pyrazole) ligands. These investigations shed light on the physical and chemical properties of 1H-pyrazole derivatives, enhancing our understanding of their potential applications invarious fields, including material science (Pedrini et al., 2020).

Structural Analysis and Theoretical Investigations

The synthesis and characterization of pyrazole compounds, such as 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole, through methods like IR, NMR, and X-ray diffraction, contribute to a deeper understanding of their molecular structure and properties. This knowledge aids in the development of new materials and pharmaceuticals (Evecen et al., 2016).

Applications in Green Chemistry

This compound derivatives have been used in green chemistry applications, such as the protection of pyrazole, thermal isomerization, and high-yield synthesis of various pyrazoles. This research highlights the role of these compounds in developing environmentally friendly synthetic methods (Ahmed & Mezei, 2015).

Exploration in Polymer Science

The compound has been explored in polymer science for its potential in anhydrous proton conduction. For instance, the synthesis of a polymer with pendent C-substituted 1H-tetrazoles demonstrates the compound's versatility and potential applications in advanced material development (Ricks-Laskoski et al., 2014).

Bioactive Pyrazole Derivatives

The development of bioactive pyrazole derivatives, including 1H-pyrazolo[3,4-b]pyridines, has been a significant area of study. These compounds have been investigated for various biomedical applications, showcasing the broad potential of this compound in medicinal chemistry (Donaire-Arias et al., 2022).

Mechanism of Action

Target of Action

Tetrahydropyranyl (thp) ethers, a class of compounds to which this compound belongs, are commonly used in organic synthesis as protecting groups for alcohols .

Mode of Action

The mode of action of 1-(2-Tetrahydropyranyl)-1H-pyrazole involves its interaction with its targets, primarily alcohols, in a variety of reagents and reaction conditions, including acid catalyst, heterogeneous catalyst, and neutral reagent mediated reactions . The compound acts as a protecting group, preventing the alcohol from reacting with other substances during a chemical reaction .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the synthesis of complex molecules. The compound is involved in the formation of tetrahydropyranyl ethers (THPEs), which protect simple alcohols and a diverse range of complex molecules during chemical reactions . The downstream effects of these pathways include the successful synthesis of the desired complex molecules without unwanted side reactions .

Pharmacokinetics

As a chemical used in organic synthesis, its bioavailability would depend on the specific context of its use, including the nature of the reaction and the other compounds present .

Result of Action

The result of the action of this compound is the protection of alcohols during chemical reactions, allowing for the successful synthesis of complex molecules . This protection is later removed by acid-catalyzed hydrolysis, restoring the parent alcohol .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors, including the specific reagents and reaction conditions used in the synthesis . For example, the compound can participate in reactions mediated by acid catalysts, heterogeneous catalysts, and neutral reagents .

Biochemical Analysis

Biochemical Properties

1-(2-Tetrahydropyranyl)-1H-pyrazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with histone deacetylases, which are crucial for regulating gene expression and cellular functions . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of histone deacetylase 6 (HDAC6), which is involved in the regulation of cell cycle and apoptosis . This modulation can lead to changes in gene expression patterns and alterations in cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For instance, its interaction with HDAC6 leads to the inhibition of deacetylase activity, resulting in increased acetylation of histone proteins and changes in gene expression . Additionally, it may interact with other proteins and enzymes, influencing various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular functions, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of gene expression and cellular metabolism. At higher doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its interaction with HDAC6 can influence the acetylation status of histone proteins, affecting gene expression and metabolic pathways . Additionally, it may interact with other enzymes involved in cellular metabolism, leading to changes in metabolic flux.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biochemical effects. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function . The compound’s distribution within tissues can also affect its overall efficacy and toxicity.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with HDAC6 can lead to its localization in the nucleus, where it influences gene expression by modulating histone acetylation . The subcellular localization of the compound is essential for its biochemical activity and overall function.

properties

IUPAC Name

1-(oxan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-2-7-11-8(4-1)10-6-3-5-9-10/h3,5-6,8H,1-2,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMZWSOSYNFVECD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619082
Record name 1-(Oxan-2-yl)-1H-pyrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

449758-17-2
Record name 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=449758-17-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Oxan-2-yl)-1H-pyrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
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Record name 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole
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Synthesis routes and methods I

Procedure details

To pyrazole (14.3 g, 0.21 mol) was added 3,4-dihydro-2H-pyran (29 ml, 0.315 mol) and, after complete dissolving, trifluoroacetic acid (0.1 ml, 0.0013 mol) was added to the obtained solution. The reaction mixture was refluxed for 5 h, sodium hydride (0.2 g, 0.008 mol) was added, and the mixture was distilled to give 1-(tetrahydro-pyran-2-yl)-1H-pyrazole; b.p. ˜60-65° C./0.5-1 torr.
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
29 mL
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

1H-Pyrazole (14.3 g, 0.21 mol) is dissolved in 3,4-dihydro-2H-pyran (26.74 g, 0.32 mol) in the presence of a catalytic amount of TFA (0.1 mL, 1.3 mmol). The reaction mixture is stirred at 95° C. for 5 hours, cooled and then quenched using NaH (0.2 g, 5 mmol). The solvent is removed to give the title compound as a brown oil (33.3 g, 99%), which is used in the next step without further purification.
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
26.74 g
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
catalyst
Reaction Step One
Name
Quantity
0.2 g
Type
catalyst
Reaction Step Two
Yield
99%

Synthesis routes and methods III

Procedure details

A mixture of 1H-pyrazole (6.00 g, 88.1 mmol), 3,4-dihydro-2H-pyran (9.00 g, 107 mmol), and TFA (cat. 2.00 mL) was heated to reflux for 5 hr. At the end of reaction, NaH (100 mg, 4.17 mmol) was added to quench the reaction. The resulting mixture was extracted with ethyl acetate, washed with brine, dried over MgSO4, filtered, and evaporated. The residue was purified by silica gel chromatography eluting with EtOAc/petroleum ether (1:100) to afford 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (6.6 g, 49% yield) as pale yellow sold. LCMS (ESI) m/z: 153.1 [M+H+].
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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